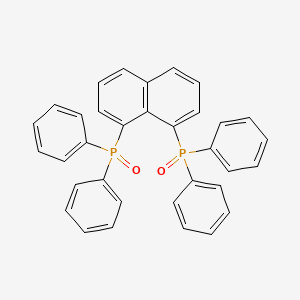

1,8-Bis(diphenylphosphinyl)naphthalene

Description

Properties

IUPAC Name |

1,8-bis(diphenylphosphoryl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O2P2/c35-37(28-17-5-1-6-18-28,29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)38(36,30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKIEKXYLNHGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316808-41-0 | |

| Record name | 1,8-Bis(diphenylphosphinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,8-Bis(diphenylphosphinyl)naphthalene (dppn) is an organophosphorus compound known for its unique structural and functional properties, particularly as a bidentate ligand in coordination chemistry. Its molecular formula is C₃₄H₂₆P₂, and it exhibits significant biological activity through its interactions with metal ions and various biochemical pathways.

This compound primarily targets dihydrogen, facilitating heterolytic dihydrogen activation. This interaction is crucial in hydrogenation reactions, particularly affecting the hydrogenation pathways of silyl enol ethers. The compound's rigid structure allows for stable complex formation with metal ions, influencing enzymatic activities and cellular processes.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Catalytic Activity : It acts as a catalyst in various reactions under mild conditions, indicating potential bioavailability and therapeutic applications.

- Metal-Ligand Interactions : The formation of stable complexes with metal ions can modulate the activity of metal-dependent enzymes, affecting cellular metabolism and signaling pathways .

- Gene Expression : By influencing the activity of specific enzymes, dppn can alter gene expression patterns within cells, impacting overall cellular function.

Cellular Effects

The biological effects of this compound include:

- Cell Signaling Modulation : The compound can affect cell signaling pathways by interacting with metal-dependent proteins.

- Metabolic Pathway Influence : It has been shown to impact metabolic pathways related to energy production through its catalytic roles in hydrogenation reactions.

- Subcellular Localization : dppn localizes to organelles involved in metabolism, such as mitochondria and the endoplasmic reticulum, which is essential for its biological activity.

Case Study 1: Catalytic Applications

In a study examining the catalytic properties of dppn, researchers demonstrated its effectiveness in facilitating hydrogenation reactions under mild conditions. The compound was found to significantly enhance reaction rates compared to traditional catalysts. This property suggests potential applications in pharmaceutical synthesis and fine chemical production .

Case Study 2: Interaction with Metal Ions

A detailed investigation into the interaction between dppn and various metal ions revealed that it forms stable complexes with transition metals. These complexes exhibited enhanced catalytic activity in biochemical reactions, further supporting the role of dppn as a valuable ligand in coordination chemistry. The study highlighted the importance of metal-ligand interactions in modulating biological activity .

Table of Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Catalytic Efficiency | Enhanced hydrogenation rates under mild conditions |

| Metal Complex Stability | Formation of stable complexes with transition metals |

| Enzyme Modulation | Influences metal-dependent enzyme activities |

| Gene Expression Changes | Alters cellular metabolism and signaling pathways |

Comparison with Similar Compounds

1,8-Bis(dimethylamino)naphthalene (DMAN)

DMAN, a prototypical "proton sponge," features two dimethylamino groups at the 1,8-positions. Unlike 1,8-bis(diphenylphosphinyl)naphthalene, DMAN’s nitrogen donor atoms confer exceptional basicity (pKa of conjugate acid = 12.34) due to intramolecular hydrogen bonding in its protonated form . However, DMAN lacks the π-accepting capability of phosphinyl groups, limiting its utility in transition-metal catalysis.

Key Differences :

- Basicity : DMAN’s basicity arises from nitrogen lone pairs and hydrogen-bond stabilization, while this compound’s phosphorus centers favor metal coordination over protonation.

- Coordination Chemistry: DMAN forms hydrogen-bonded networks, whereas this compound chelates metals via P-donor atoms .

1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN)

HMPN combines a naphthalene spacer with hexamethyltriaminophosphazenyl groups, resulting in a superbasic bisphosphazene "proton sponge." Its proton affinity (PA = 274 kcal/mol) and pKBH+ (MeCN) = 29.9 exceed DMAN’s basicity by 12 orders of magnitude . Unlike this compound, HMPN’s phosphorus centers are part of phosphazene moieties, enabling delocalized positive charge stabilization in its conjugate acid.

Key Differences :

1-Diphenylphosphino-naphthalene (1-dpn)

1-dpn is a monodentate phosphine ligand with a single diphenylphosphino group at the 1-position of naphthalene. Compared to this compound, 1-dpn forms less stable metal complexes due to its monodentate nature. For example, [Pt(1-dpn)(SMe2)(N3)2] exhibits lower thermal stability than analogous complexes with chelating ligands .

Key Differences :

- Denticity: 1-dpn is monodentate, whereas this compound is bidentate, enabling stronger chelation.

- Steric Effects : The peri-substitution in this compound imposes greater steric constraints than 1-dpn’s single substituent .

Comparative Data Table

| Compound | Donor Atoms | Basicity (pKBH+ or PA) | Coordination Mode | Key Applications |

|---|---|---|---|---|

| This compound | P, P | N/A (primarily a ligand) | Bidentate chelator | Transition-metal catalysis |

| DMAN | N, N | 12.34 (pKa) | Hydrogen bonding | Superbase, proton sponges |

| HMPN | P, P | 29.9 (pKBH+ in MeCN) | Bidentate chelator | Superbases, proton sponges |

| 1-dpn | P | N/A | Monodentate | Mononuclear metal complexes |

Reactivity and Stability

This compound’s rigid backbone enhances the stability of its metal complexes, as seen in [Pd(dppn)(N3)2], which resists ligand dissociation under harsh conditions . In contrast, DMAN’s protonated form exhibits dynamic hydrogen bonding, with a low energy barrier (~1.5 kcal/mol) for proton transfer between nitrogen atoms . HMPN’s conjugate acid shows an asymmetric intramolecular hydrogen bond, stabilizing its protonated state through electrostatic interactions with counterions like HSO4<sup>−</sup> .

Preparation Methods

Direct Functionalization via Lithiation and Phosphination

One of the foundational methods for preparing 1,8-bis(diphenylphosphinyl)naphthalene involves the lithiation of naphthalene derivatives followed by reaction with chlorophosphines.

Procedure : Starting from 1,8-dibromonaphthalene or 1-bromonaphthalene, lithiation is performed using n-butyllithium (nBuLi) often in the presence of TMEDA (tetramethylethylenediamine) as a chelating agent to stabilize the organolithium intermediate. The resulting 1,8-dilithionaphthalene intermediate is then treated with chlorodiphenylphosphine to introduce the diphenylphosphinyl groups at the peri positions.

-

- The lithiation step requires careful temperature control (e.g., −20 °C to reflux) to avoid side reactions and decomposition.

- The reaction yields a red-brown solid identified as this compound immediately after workup, as the compound can be reactive and unstable if stored for extended periods.

- This method provides a direct route to the target compound with good regioselectivity due to the peri-directing effect of the substituents.

-

- Straightforward and utilizes commercially available starting materials.

- Allows for potential modifications by varying the phosphine chlorides.

Organometallic Coupling Reactions (Nickel-Catalyzed)

Another prominent approach involves the use of organometallic coupling, specifically nickel-catalyzed cross-coupling of halogenated naphthalenes with diphenylphosphine derivatives.

-

- 1,8-Dihalonaphthalenes (iodo, bromo, or chloro derivatives) are prepared from 1,8-diaminonaphthalene via Sandmeyer reactions.

- These dihalonaphthalenes undergo nickel-catalyzed coupling with diphenylphosphine or its derivatives under controlled temperatures (e.g., −15 °C to room temperature).

- The reaction typically uses phenylmagnesium iodide or other Grignard reagents as nucleophiles to facilitate the coupling.

-

- Yields of 1,8-diphenylnaphthalene derivatives via this method have been reported up to 70% based on diiodonaphthalene.

- The reaction shows regioselectivity favoring peri-substitution due to steric and electronic effects.

- The order of halide reactivity is I > Br > Cl, which can be exploited for selective mono-substitution or further functionalization.

-

- High regioselectivity and relatively high yields.

- Allows for the introduction of different aryl groups, enabling structural diversity.

-

- Requires handling of air-sensitive nickel catalysts and organometallic reagents.

- Multi-step preparation of dihalonaphthalenes may be necessary.

Alkylation of Diphosphines with Bromomethyl Naphthalene Derivatives

An alternative synthetic route involves the alkylation of diphosphines using bromomethyl-substituted naphthalene derivatives.

-

- Starting from 1,8-bis(bromomethyl)naphthalene, treatment with diphenylphosphine or diphenylphosphino ligands leads to the formation of monoalkylated or bisalkylated phosphonium salts.

- These salts can then be converted into the corresponding bis(diphenylphosphinyl) compounds through oxidation or further functional group transformations.

-

- This method was used to prepare monoalkylated 1,8-bis(diphenylphosphino)naphthalene derivatives as intermediates for further complexation reactions with metals such as palladium and platinum.

- The approach allows for the generation of phosphonium salts that serve as precursors to the target bisphosphine ligands.

-

- Provides access to functionalized phosphine ligands and their salts for coordination chemistry.

- Useful for preparing ligand precursors with controlled substitution patterns.

-

- Requires access to bromomethyl naphthalene derivatives, which may involve additional synthetic steps.

- The phosphonium salts may require careful handling and purification.

Phospha-Michael Addition and Subsequent Transformations

Though less commonly applied directly to this compound, related synthetic strategies involving phospha-Michael addition to quinone derivatives followed by methylation and reduction have been reported for structurally similar phosphine ligands.

-

- This multi-step route is more applicable for dialkylbiaryl phosphine ligands but provides insight into alternative synthetic strategies for complex phosphine ligands related to naphthalene frameworks.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation and Phosphination | 1,8-Dibromonaphthalene or 1-bromonaphthalene | nBuLi, TMEDA, chlorodiphenylphosphine, low temp | Moderate to High | Direct, regioselective, versatile | Air/moisture sensitive, stability issues |

| Nickel-Catalyzed Organometallic Coupling | 1,8-Dihalonaphthalenes | Ni catalyst, Grignard reagents, low temp | Up to 70% | High regioselectivity, diverse aryl groups | Requires catalyst handling, multi-step prep |

| Alkylation of Diphosphines | 1,8-Bis(bromomethyl)naphthalene | Diphenylphosphine, base | Moderate | Access to phosphonium salts, functionalization | Requires bromomethyl derivatives, salt handling |

| Phospha-Michael Addition (related method) | Naphthoquinone derivatives | Phosphine reagents, methylation, reduction | Moderate | Multi-step, applicable to analogs | Complex, less direct for target compound |

Summary of Research Findings

The lithiation-phosphination route remains a cornerstone method for synthesizing this compound due to its directness and regioselectivity, although the product's stability is a concern.

Nickel-catalyzed coupling offers a robust alternative, particularly valuable for introducing diverse aryl substituents at the peri positions, with yields reported up to 70%.

The alkylation of diphosphines with bromomethyl naphthalene derivatives provides a pathway to phosphonium salts and related intermediates useful in coordination chemistry, expanding the utility of the ligand scaffold.

Emerging synthetic strategies, including phospha-Michael addition, highlight the evolving landscape of phosphine ligand synthesis, though their direct application to this compound is limited.

This comprehensive analysis underscores the importance of selecting appropriate synthetic routes based on available starting materials, desired ligand modifications, and stability considerations. The methods reviewed provide a solid foundation for the preparation of this compound and its derivatives for advanced applications in catalysis and materials science.

Q & A

Q. Q1: What are the optimized synthetic routes for preparing 1,8-bis(diphenylphosphinyl)naphthalene, and how is purity ensured?

A1: The compound is synthesized via reaction of 1,8-dilithionaphthalene with chlorodiphenylphosphine in anhydrous THF under inert conditions, yielding >85% purity . Critical steps include strict exclusion of moisture to prevent hydrolysis of intermediates. Purification involves recrystallization from toluene/hexane mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via P NMR (δ ~ -5 ppm for P(III)) and elemental analysis. Trace oxygen-sensitive impurities are removed via vacuum sublimation .

Structural and Electronic Properties

Q. Q2: How do steric and electronic properties of this compound influence its reactivity in coordination chemistry?

A2: The naphthalene backbone enforces a rigid ~120° P-P bite angle, promoting chelation to transition metals (e.g., Pd, Pt) in square-planar complexes. Diphenylphosphinyl groups exhibit strong σ-donor and moderate π-acceptor capabilities, stabilizing low oxidation states. X-ray crystallography reveals P-P distances of ~3.2 Å, enabling cooperative binding in frustrated Lewis pairs (FLPs) with B(CF) for H activation . DFT studies highlight intramolecular P···P interactions (3.1–3.3 Å) that preorganize the ligand for small-molecule binding .

Reactivity in Frustrated Lewis Pairs (FLPs)

Q. Q3: What methodological approaches validate the role of this compound in FLP-mediated hydrogen activation?

A3: FLP reactivity is demonstrated via:

- Gas-Phase Experiments : Monitoring H uptake at 1 bar using manometric methods, with H NMR confirming H/H distribution in the adduct .

- Catalytic Hydrogenation : Applying FLP systems (e.g., with B(CF)) for metal-free reduction of silyl enol ethers. Turnover frequencies (TOF) are quantified via GC-MS, showing >90% conversion under mild conditions (25°C, 4 h) .

- Kinetic Isotope Effects (KIE) : Deuterium labeling (D) reveals a KIE of ~2.1, supporting heterolytic H cleavage .

Advanced Applications in Catalysis

Q. Q4: How is this compound utilized in asymmetric catalysis, and what are key mechanistic insights?

A4: The ligand facilitates enantioselective hydrosilylation of ketones via Rh(I) complexes. Key steps:

- Chiral Induction : Coordination of the ligand to Rh creates a C-symmetric environment, confirmed by X-ray of [Rh(COD)(P-P)] complexes .

- Mechanistic Studies : P NMR kinetics show rate-limiting Si-H activation (ΔG ~18 kcal/mol). Enantiomeric excess (ee >90%) is achieved using bulky substituents on the substrate .

Computational Modeling of Reactivity

Q. Q5: What computational methods elucidate the proton affinity and hydrogen-bonding dynamics of derivatives?

A5: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates proton affinity (PA = 274 kcal/mol for HMPN analogs) and identifies intramolecular H-bonding in protonated species . Car-Parrinello molecular dynamics (CPMD) simulations reveal proton delocalization between P centers with a free-energy barrier of ~8 kcal/mol, explaining rapid H transfer in FLPs .

Handling and Safety in Research Settings

Q. Q6: What safety protocols are critical when handling this compound in the laboratory?

A6: Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing.

- Storage : Under argon at -20°C to prevent oxidation. Contaminated waste is neutralized with 10% KOH/ethanol before disposal .

Advanced Challenges in Synthesis and Characterization

Q. Q7: What are unresolved challenges in synthesizing derivatives with enhanced FLP activity?

A7: Key issues include:

- Steric Tuning : Introducing electron-withdrawing groups (e.g., CF) at para-positions of phenyl rings improves Lewis acidity but complicates crystallization. Single-crystal X-ray diffraction requires slow diffusion of hexane into dichloromethane solutions .

- Air Sensitivity : Phosphine oxidation to phosphine oxide (P=O) is mitigated by Schlenk techniques and rigorous solvent degassing. P NMR monitors oxidation (δ +25 ppm for P=O) .

Comparative Analysis with Related Ligands

Q. Q8: How does this compound compare to other bidentate phosphines in catalysis?

A8: Compared to dppe (1,2-bis(diphenylphosphino)ethane):

- Rigidity : The naphthalene spacer reduces conformational flexibility, enhancing enantioselectivity in asymmetric hydrogenation (ee >90% vs. 70% for dppe) .

- Electronic Effects : Lower π-acidity (Tolman Electronic Parameter = 2040 cm vs. 2065 cm for dppe) stabilizes electron-rich metal centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.